molecular formula C10H12ClNO B2524682 [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride CAS No. 1803567-62-5

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride

Cat. No.: B2524682
CAS No.: 1803567-62-5
M. Wt: 197.66
InChI Key: HVBULGPVGNEBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride: is a chemical compound with a unique structure that includes a propargyl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-hydroxybenzaldehyde.

    Propargylation: The hydroxyl group of 4-hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(prop-2-yn-1-yloxy)benzaldehyde.

    Reductive Amination: The aldehyde group of 4-(prop-2-yn-1-yloxy)benzaldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield [4-(Prop-2-yn-1-yloxy)phenyl]methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alkenes or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocycles and other functionalized derivatives.

Biology and Medicine:

    Pharmacophore Development: The propargyl group is known for its biological activity, making this compound a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural features.

Comparison with Similar Compounds

    [4-(Prop-2-yn-1-yloxy)benzaldehyde]: A precursor in the synthesis of the target compound, sharing the propargyl and phenyl groups.

    [4-(Prop-2-yn-1-yloxy)phenyl]methanol: Another related compound with similar structural features but differing in the functional group attached to the phenyl ring.

Uniqueness:

    Structural Features: The combination of a propargyl group with a methanamine moiety attached to a phenyl ring is unique, providing distinct reactivity and potential biological activity.

Properties

IUPAC Name

(4-prop-2-ynoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-2-7-12-10-5-3-9(8-11)4-6-10;/h1,3-6H,7-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBULGPVGNEBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.